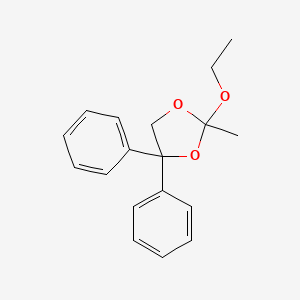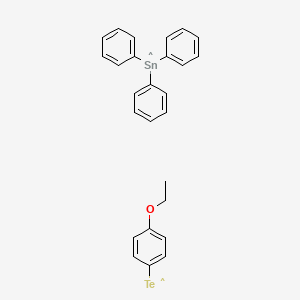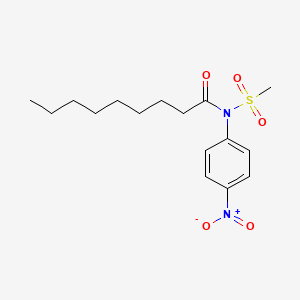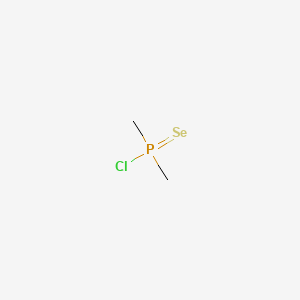![molecular formula C16H23NOS B14591651 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol CAS No. 61464-14-0](/img/structure/B14591651.png)
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of three methyl groups, a phenylsulfanyl group, and an ethenyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl groups and the phenylsulfanyl group. The ethenyl group is then added through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The final step often involves the hydroxylation of the piperidine ring to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Lacks the phenylsulfanyl and ethenyl groups, resulting in different chemical properties and biological activities.
4-Phenylpiperidin-4-ol: Lacks the methyl and ethenyl groups, leading to variations in its reactivity and applications.
1,2,5-Trimethyl-4-phenylpiperidin-4-ol:
Uniqueness
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl and ethenyl groups distinguishes it from other piperidine derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61464-14-0 |
|---|---|
分子式 |
C16H23NOS |
分子量 |
277.4 g/mol |
IUPAC名 |
1,2,5-trimethyl-4-(2-phenylsulfanylethenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H23NOS/c1-13-12-17(3)14(2)11-16(13,18)9-10-19-15-7-5-4-6-8-15/h4-10,13-14,18H,11-12H2,1-3H3 |
InChIキー |
YYPKHTALKGIIPR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CN1C)C)(C=CSC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)


![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)

![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)


